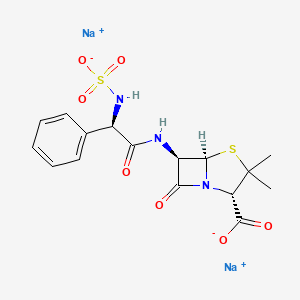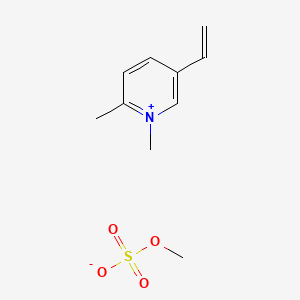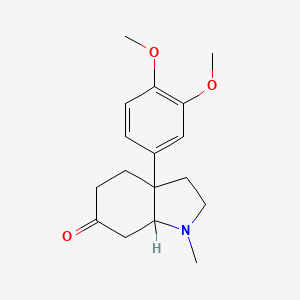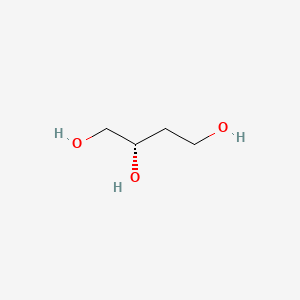
Dicolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicolinium iodide is a chemical compound with the molecular formula C16H34I2N2O2. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its iodide ions and its ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicolinium iodide typically involves the reaction of 1,6-dimethylpipecolic acid with diethylaminoethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with iodine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dicolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The iodide ions in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Dicolinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use in drug formulations and as a diagnostic agent.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of dicolinium iodide involves its interaction with specific molecular targets. The iodide ions play a crucial role in these interactions, influencing various biochemical pathways. The compound can inhibit or activate certain enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Potassium iodide
- Sodium iodide
- Ammonium iodide
Comparison
Dicolinium iodide is unique due to its specific molecular structure and the presence of both iodide ions and organic functional groups. This combination allows it to interact with a broader range of molecular targets compared to simpler iodide compounds.
Properties
CAS No. |
382-82-1 |
|---|---|
Molecular Formula |
C16H34I2N2O2 |
Molecular Weight |
540.26 g/mol |
IUPAC Name |
diethyl-methyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O2.2HI/c1-7-18(6,8-2)12-13-20-16(19)15-11-9-10-14(3)17(15,4)5;;/h14-15H,7-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
UHMKISIRZFDJRU-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C.[I-].[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1CCCC([N+]1(C)C)C.[I-].[I-] |
Synonyms |
2-(2-(N,N-diethyl-N-methylammonio)ethoxycarbonyl)-1,1,6-trimethylpiperidinium dihydroxide dicholine dicolin dicolinium dicolinium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
